molecular formula C8H9FN2O3 B11901442 1-Cyclobutyl-5-fluoro-1,3-diazinane-2,4,6-trione

1-Cyclobutyl-5-fluoro-1,3-diazinane-2,4,6-trione

Katalognummer: B11901442
Molekulargewicht: 200.17 g/mol
InChI-Schlüssel: QEULBPYPCYFUAK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Cyclobutyl-5-fluoro-1,3-diazinane-2,4,6-trione is a chemical compound with a unique structure that includes a cyclobutyl group, a fluorine atom, and a diazinane-2,4,6-trione core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cyclobutyl-5-fluoro-1,3-diazinane-2,4,6-trione typically involves the reaction of cyclobutylamine with fluorinated triazine derivatives under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with the presence of a base like triethylamine to facilitate the reaction. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

1-Cyclobutyl-5-fluoro-1,3-diazinane-2,4,6-trione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Wissenschaftliche Forschungsanwendungen

1-Cyclobutyl-5-fluoro-1,3-diazinane-2,4,6-trione has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 1-Cyclobutyl-5-fluoro-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may bind to and inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1,3-Diazinane-2,4,6-trione: A structurally similar compound without the cyclobutyl and fluorine substituents.

    1-Cyclobutyl-1,3-diazinane-2,4,6-trione: Similar structure but lacks the fluorine atom.

    5-Fluoro-1,3-diazinane-2,4,6-trione: Similar structure but lacks the cyclobutyl group.

Uniqueness

1-Cyclobutyl-5-fluoro-1,3-diazinane-2,4,6-trione is unique due to the presence of both the cyclobutyl group and the fluorine atom, which confer distinct chemical and biological properties.

Eigenschaften

Molekularformel

C8H9FN2O3

Molekulargewicht

200.17 g/mol

IUPAC-Name

1-cyclobutyl-5-fluoro-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C8H9FN2O3/c9-5-6(12)10-8(14)11(7(5)13)4-2-1-3-4/h4-5H,1-3H2,(H,10,12,14)

InChI-Schlüssel

QEULBPYPCYFUAK-UHFFFAOYSA-N

Kanonische SMILES

C1CC(C1)N2C(=O)C(C(=O)NC2=O)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.